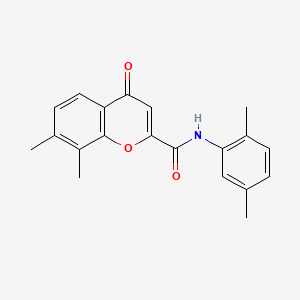

N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Beschreibung

N-(2,5-Dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide characterized by a 4-oxo-4H-chromene core substituted with methyl groups at positions 7 and 6. The compound features a 2,5-dimethylphenyl group attached via a carboxamide linkage at position 2 of the chromene ring. Chromene derivatives are known for diverse biological activities, including inhibition of photosynthetic electron transport (PET) and anti-diabetic effects, as evidenced by structural analogs in the literature .

Eigenschaften

Molekularformel |

C20H19NO3 |

|---|---|

Molekulargewicht |

321.4 g/mol |

IUPAC-Name |

N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-11-5-6-13(3)16(9-11)21-20(23)18-10-17(22)15-8-7-12(2)14(4)19(15)24-18/h5-10H,1-4H3,(H,21,23) |

InChI-Schlüssel |

IUCDRIUCWDUCGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,5-Dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromen-2-carboxamid umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Kondensation von 2,5-Dimethylanilin mit 7,8-Dimethyl-4-oxo-4H-chromen-2-carbonsäure unter sauren Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphorylchlorid durchgeführt, um die Bildung der Amidbindung zu erleichtern.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Lösungsmittelextraktion, Kristallisation und Reinigung mit Techniken wie Säulenchromatographie oder Umkristallisation umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(2,5-Dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromen-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Carbonsäuren oder Ketone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.

Substitution: Der aromatische Ring in der Verbindung kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Sulfonierung oder Halogenierung, mit Reagenzien wie Salpetersäure, Schwefelsäure oder Halogenen.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Konzentrierte Schwefelsäure zur Sulfonierung, Brom zur Bromierung.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren, Ketone.

Reduktion: Alkohole, Amine.

Substitution: Nitro-, Sulfo- oder Halogen-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2,5-Dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromen-2-carboxamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an aktiven Zentren von Enzymen binden und deren Aktivität hemmen, wodurch verschiedene biochemische Signalwege beeinflusst werden. Beispielsweise kann es die Aktivität von Cyclooxygenase-Enzymen hemmen, was zu einer Verringerung von Entzündungen und Schmerzen führt. Darüber hinaus kann seine Interaktion mit DNA und Proteinen Apoptose in Krebszellen induzieren, was zu seinen krebshemmenden Wirkungen beiträgt.

Wirkmechanismus

The mechanism of action of N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain . Additionally, its interaction with DNA and proteins can induce apoptosis in cancer cells, contributing to its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Naphthalene-Based Carboxamides (PET Inhibitors)

highlights N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides as potent PET inhibitors in spinach chloroplasts. Key analogs include:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Displays PET-inhibiting activity with an IC50 of ~10 µM.

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Similar IC50 (~10 µM) but with substituents at the 3,5 positions.

Structural and Activity Comparisons :

The chromene core in the target compound introduces rigidity and polarity distinct from the planar naphthalene system. While the 4-oxo group may mimic the electron-withdrawing effects of the naphthalene’s 3-hydroxy group, its inability to donate hydrogen bonds could alter interaction with the PET target. The 2,5-dimethylphenyl group, common to both compounds, is optimal for activity, suggesting shared binding preferences .

Chromene Derivatives with Divergent Bioactivities

describes 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime , a chromene derivative with anti-diabetic activity. Key differences include:

- Substituents : Oxime and aldehyde groups at positions 7 and 8 (vs. methyl groups in the target compound).

- Activity : Targets diabetes (α-glucosidase inhibition) rather than PET.

This comparison underscores how minor structural variations in chromenes dictate biological specificity. The target’s carboxamide and methyl groups likely favor PET inhibition, whereas polar oxime/aldehyde moieties in ’s compound enable carbohydrate enzyme interactions .

Substituent Position Effects

lists N-(2,6-dimethylphenyl)-piperidinecarboxamide , highlighting the impact of substituent orientation:

- 2,5-Dimethylphenyl (target) : Para-methyl groups may reduce steric hindrance, enhancing binding.

Studies in confirm that 2,5-dimethylphenyl analogs exhibit superior PET inhibition compared to 2,6- or 3,5-substituted derivatives, aligning with the target compound’s design .

Biologische Aktivität

N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, a member of the chromene family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a chromene backbone that contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects based on recent research findings.

The compound's molecular formula is with a molecular weight of 321.4 g/mol. Its structure is pivotal in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19NO3 |

| Molecular Weight | 321.4 g/mol |

| CAS Number | 872866-46-1 |

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide against various cancer cell lines.

The compound exhibits its anticancer effects primarily through the following mechanisms:

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound triggers apoptotic pathways leading to increased cell death in cancerous cells.

Case Studies

- Study on Melanoma Cells : In vitro tests showed that the compound led to microtubule disruption and centrosome de-clustering in A2 melanoma cells, contributing to its antiproliferative activity .

- Caco-2 and A549 Cell Lines : The compound exhibited a significant reduction in viability in Caco-2 cells (54.9%) while being less effective against A549 cells .

Antimicrobial Activity

N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has also been evaluated for its antimicrobial properties.

Antibacterial Effects

Research indicates that this compound shows promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Antifungal Properties

The compound has demonstrated broad-spectrum antifungal activity against various drug-resistant strains of Candida species. Notably, it outperformed fluconazole in certain assays .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide.

The compound acts as a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, it reduces oxidative stress and protects neuronal cells from damage associated with neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.